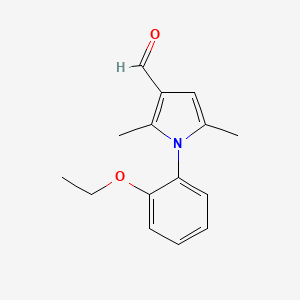![molecular formula C16H16ClN3O2 B5712602 N-[5-chloro-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5712602.png)
N-[5-chloro-2-(4-morpholinyl)phenyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-chloro-2-(4-morpholinyl)phenyl]nicotinamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and function of B cells, which are important components of the immune system. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B cell-related diseases.
Mechanism of Action
BTK is a key component of the B cell receptor (BCR) signaling pathway, which plays a critical role in B cell development, activation, and survival. N-[5-chloro-2-(4-morpholinyl)phenyl]nicotinamide binds to the active site of BTK and inhibits its kinase activity, thereby blocking downstream signaling events that are essential for B cell function.
Biochemical and Physiological Effects:
Inhibition of BTK by this compound leads to a reduction in B cell activation, proliferation, and survival. This results in a decrease in the production of immunoglobulins and cytokines, which are involved in the pathogenesis of B cell-related diseases. This compound has also been shown to induce apoptosis (programmed cell death) in B cells, further contributing to its therapeutic effects.
Advantages and Limitations for Lab Experiments
N-[5-chloro-2-(4-morpholinyl)phenyl]nicotinamide has several advantages as a research tool, including its high potency and selectivity for BTK, as well as its favorable pharmacokinetic properties. However, like any other experimental compound, this compound has some limitations, such as potential off-target effects and variability in response among different cell types and disease models.
Future Directions
The development of BTK inhibitors, such as N-[5-chloro-2-(4-morpholinyl)phenyl]nicotinamide, has opened up new avenues for the treatment of B cell-related diseases. Future research in this area could focus on several directions, including the optimization of BTK inhibitors for clinical use, the identification of biomarkers for patient selection and monitoring, and the exploration of combination therapies with other agents that target the BCR signaling pathway. Additionally, the potential role of BTK inhibitors in the treatment of non-B cell-related diseases, such as solid tumors and infectious diseases, could also be investigated.
Synthesis Methods
The synthesis of N-[5-chloro-2-(4-morpholinyl)phenyl]nicotinamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The process has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited (WO2014135003A1).
Scientific Research Applications
N-[5-chloro-2-(4-morpholinyl)phenyl]nicotinamide has been extensively studied in preclinical models of B cell-related diseases, such as lymphoma, leukemia, and autoimmune disorders. In these studies, this compound has demonstrated potent inhibitory activity against BTK and has shown to be effective in reducing tumor growth and suppressing autoimmune responses.
properties
IUPAC Name |
N-(5-chloro-2-morpholin-4-ylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-13-3-4-15(20-6-8-22-9-7-20)14(10-13)19-16(21)12-2-1-5-18-11-12/h1-5,10-11H,6-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTNOAVHYADGRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49733029 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-azepanyl)-2-oxoethyl]-N-cyclohexyl-4-fluorobenzenesulfonamide](/img/structure/B5712537.png)
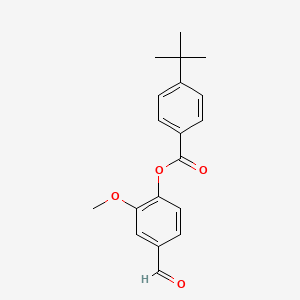

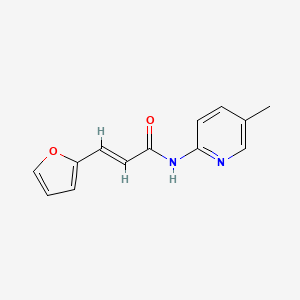
![3-hydroxy-N'-{[5-(2-pyridinylthio)-2-furyl]methylene}-2-naphthohydrazide](/img/structure/B5712560.png)
![N-{2-methyl-4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5712564.png)

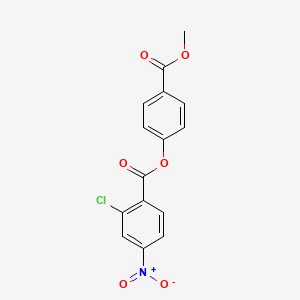
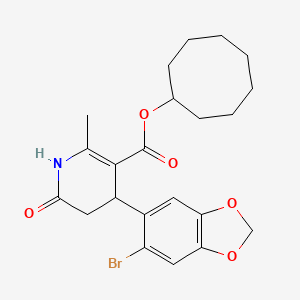
![2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5712583.png)
![11-isopropyl-7,8,9,10-tetrahydro[1,2,4]triazolo[1'',5'':1',6']pyrimido[4',5':4,5]thieno[2,3-c]isoquinoline](/img/structure/B5712589.png)
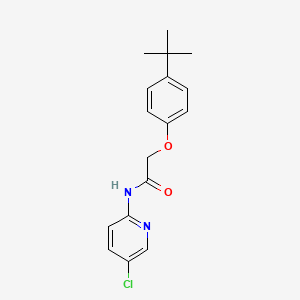
![3-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5712619.png)
